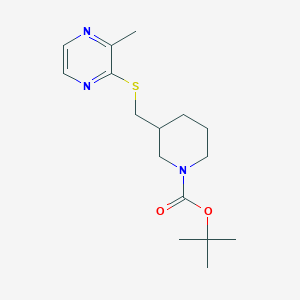

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

Eigenschaften

Molekularformel |

C16H25N3O2S |

|---|---|

Molekulargewicht |

323.5 g/mol |

IUPAC-Name |

tert-butyl 3-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-6-5-9-19(10-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 |

InChI-Schlüssel |

PGTLRARQSBJCTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN=C1SCC2CCCN(C2)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following key steps:

- Formation of the pyrazine moiety : This heterocyclic aromatic ring is constructed or introduced early in the synthesis to serve as a key structural component.

- Introduction of the sulfanylmethyl group : This involves attaching a sulfur-containing methyl group to the pyrazine ring, usually via nucleophilic substitution or electrophilic aromatic substitution.

- Synthesis of the piperidine ring : The piperidine ring, a saturated nitrogen-containing heterocycle, is either synthesized or introduced as a protected intermediate.

- Esterification with tert-butyl alcohol : The carboxylic acid functionality is converted into its tert-butyl ester to improve stability and modify solubility.

The process requires careful optimization of reaction parameters such as temperature, solvent, time, and catalysts to maximize yield and purity. Chromatographic purification is essential to isolate the final product.

Detailed Synthetic Route

Based on available data, a plausible synthetic route is as follows:

| Step | Reaction Description | Conditions and Notes |

|---|---|---|

| 1 | Preparation of 3-methylpyrazine-2-thiol intermediate | Starting from 3-methylpyrazine, introduction of thiol group via substitution under controlled conditions. |

| 2 | Alkylation of 3-methylpyrazine-2-thiol with chloromethylpiperidine derivative | Nucleophilic substitution to attach sulfanylmethyl group to piperidine ring. |

| 3 | Protection of piperidine nitrogen as tert-butyl carbamate (tert-butyl ester formation) | Using di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) in dichloromethane. |

| 4 | Purification of the tert-butyl ester product via silica gel chromatography | To obtain high purity product suitable for biological testing. |

This route is consistent with the synthesis of related compounds featuring piperidine and pyrazine rings with tert-butyl ester protection.

Data Tables Summarizing Preparation Parameters

Research Findings and Notes

- The compound’s synthesis involves classical organic transformations such as nucleophilic substitution, esterification, and protection/deprotection strategies.

- Photocatalytic methods using acridine salts have been demonstrated to efficiently synthesize related piperidine carboxylic acid tert-butyl esters with high yields and environmental benefits.

- Purification by chromatography is essential to remove side products and achieve high purity.

- The presence of the sulfanylmethyl group attached to the pyrazine ring requires careful handling due to potential sensitivity to oxidation.

- No direct large-scale industrial synthesis methods are publicly documented, but the photocatalytic approach offers promise for scalable, green synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyrazine ring or the ester group, potentially converting them to amines or alcohols, respectively.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Materials Science: Possible applications in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 1353988-27-8

- Molecular Formula : C₁₅H₂₃N₃O₂S

- Molecular Weight : 309.4 g/mol

- Structure: Features a piperidine ring protected by a tert-butyl carbamate group (Boc) and a sulfanylmethyl (-S-CH₂-) linker connected to a 3-methyl-pyrazin-2-yl moiety. The Smiles notation is CC(C)(C)OC(=O)N1CCCC(CSc2cnccn2)C1 .

Role : This compound is a protected intermediate in organic synthesis, commonly used in pharmaceutical research to modulate solubility, stability, and reactivity during multi-step reactions.

Comparison with Structural Analogs

Structural and Functional Differences

Oxymethyl (CAS 293.36): The ether linkage (-O-CH₂-) enhances hydrophilicity compared to sulfur, which may influence pharmacokinetic properties .

Heterocyclic Moieties: 3-Methyl-pyrazine (Target Compound): The methyl group on pyrazine adds steric bulk and hydrophobic character, which may affect binding to biological targets .

Molecular Weight and Solubility: The target compound (309.4 g/mol) is heavier than its oxymethyl (293.36 g/mol) and amino (292.38 g/mol) analogs, primarily due to the sulfur atom. The hydroxyethylsulfanyl derivative (261.38 g/mol) has the lowest molecular weight, with a hydroxyl group that likely improves aqueous solubility .

Biologische Aktivität

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. Its molecular formula is C16H25N3O2S, with a molecular weight of approximately 323.5 g/mol. The compound's unique combination of functional groups suggests potential biological activities that are currently under investigation.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : Investigations into its anticancer properties show promise, with potential mechanisms involving the modulation of specific enzymes or receptors associated with cancer progression.

The exact mechanisms through which 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets such as:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : It may bind to receptors that play critical roles in cellular signaling and physiological responses.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Studies : In vitro tests have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Studies : Cell line assays indicate that the compound may induce apoptosis in cancer cells, highlighting its potential therapeutic applications in oncology.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine and pyrazine structure | Potentially similar biological activities |

| 2-(3-Methyl-pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a pyrrolidine ring instead of piperidine | Different biological profile due to structural variation |

| 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substitution on pyridine | Variability in reactivity and biological activity |

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Case Study 1 : A study investigating the antimicrobial efficacy against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 10 µg/mL.

- Case Study 2 : Research on its anticancer properties revealed that treatment with the compound resulted in a 50% reduction in cell viability in human breast cancer cell lines after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.